![molecular formula C5H8Br2N2 B1379431 4-(2-bromoethyl)-1H-pyrazole hydrobromide CAS No. 1803601-03-7](/img/structure/B1379431.png)
4-(2-bromoethyl)-1H-pyrazole hydrobromide
Descripción general
Descripción
The compound “4-(2-bromoethyl)-1H-pyrazole hydrobromide” is a brominated derivative of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2-bromoethyl)-1H-pyrazole hydrobromide” were not found, bromoethylamine hydrobromide has been used as a reactant to synthesize various compounds such as thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
"4-(2-bromoethyl)-1H-pyrazole hydrobromide" serves as a precursor in the synthesis of complex pyrazole derivatives. It is utilized in various synthetic routes to produce compounds with potential biological activities. The bromoethyl group attached to the pyrazole ring allows for further functionalization through nucleophilic substitution reactions, leading to a diverse range of compounds (Kees et al., 1996).
Biological Activities and Pharmacological Potential
The pyrazole derivatives synthesized from "4-(2-bromoethyl)-1H-pyrazole hydrobromide" are evaluated for various biological activities. Some of these compounds exhibit potent antihyperglycemic effects in diabetic models, suggesting their potential in diabetes management. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrazole ring for enhancing biological activity (Kees et al., 1996).
Mechanistic Studies and Drug Development
Research on compounds derived from "4-(2-bromoethyl)-1H-pyrazole hydrobromide" also focuses on understanding their mechanism of action. These studies are crucial for drug development, as they provide insights into how the compounds interact with biological targets and pathways. The antihyperglycemic agents derived from this compound, for example, are shown to correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption, representing a novel class of antidiabetic agents (Kees et al., 1996).
Propiedades
IUPAC Name |
4-(2-bromoethyl)-1H-pyrazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUGYODUXEATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-03-7 | |
Record name | 4-(2-bromoethyl)-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.